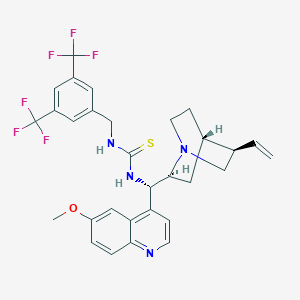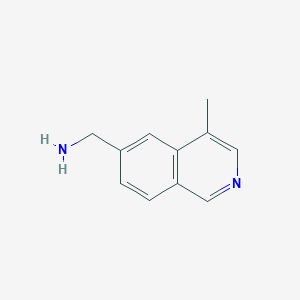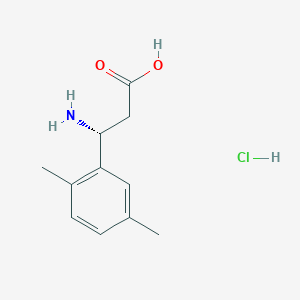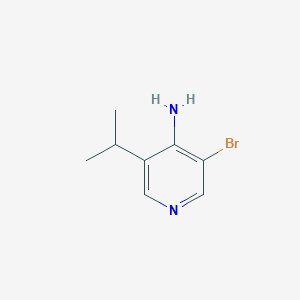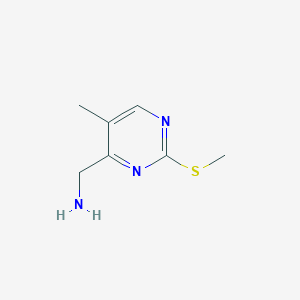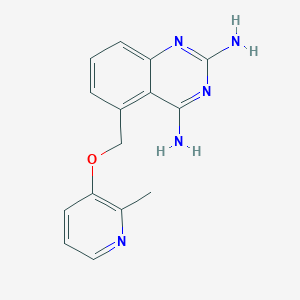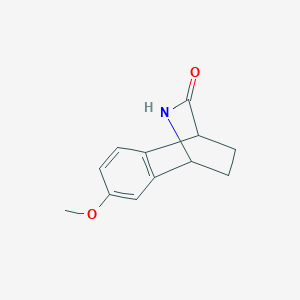
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a methoxy group and a tetrahydro-epiminomethano bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the tetrahydro-epiminomethano bridge through cyclization reactions, often facilitated by catalysts and specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one involves its interaction with specific molecular targets. The methoxy group and the tetrahydro-epiminomethano bridge play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar naphthalene core but differs in the position of the methoxy group and the absence of the tetrahydro-epiminomethano bridge.
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Another similar compound with a methoxy group but lacking the epiminomethano bridge.
6-methoxy-1,2,3,4-tetrahydro-isoquinoline: This compound has a similar tetrahydro structure but differs in the overall framework and functional groups.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is unique due to its specific structural features, including the methoxy group and the tetrahydro-epiminomethano bridge
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
5-methoxy-9-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-10-one |
InChI |
InChI=1S/C12H13NO2/c1-15-7-2-3-8-9-4-5-11(10(8)6-7)13-12(9)14/h2-3,6,9,11H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
RUJPOCCZXIFCGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CCC2NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


